molecular formula C7H16BrO3P B014626 Diethyl (3-bromopropyl)phosphonate CAS No. 1186-10-3

Diethyl (3-bromopropyl)phosphonate

Cat. No. B014626
CAS RN: 1186-10-3
M. Wt: 259.08 g/mol
InChI Key: PEIKTSJIUKYDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl (3-bromopropyl)phosphonate involves bromodecarboxylation reactions that facilitate the formation of diethyl arylethynylphosphonates. This process has been demonstrated to be effective for producing Z-aryl-1-bromovinyl-phosphonates, which are crucial intermediates for further chemical transformations (Krawczyk & Albrecht, 2007).

Molecular Structure Analysis

The molecular structure of related phosphonate compounds, like diethyl (1-hydroxy-2-butynyl)phosphonate, exhibits nearly tetrahedral geometry around the phosphorus atom. This is accompanied by hydrogen bonding interactions, which play a critical role in the stability and reactivity of these compounds (Sanders et al., 1996).

Scientific Research Applications

  • Synthesis of Alkynes : It is used in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne, by preparing as an intermediate in the synthesis process (Marinetti & Savignac, 2003).

  • Potential Enzyme Inhibitor and Antibacterial Agent : Certain derivatives, like diethyl [(4-bromoanilino) (4-ethynyl-phenyl) methyl] phosphonate, show potential as enzyme inhibitors and antibacterial agents (Ouahrouch et al., 2014).

  • Production of Heterocycles in Radioprotection and Phytosanitization : It is involved in the Hantzsch reaction to produce various thiazolyl and imidazothiazolyl heterocycles, which may have potential therapeutic activities in areas like radioprotection and phytosanitization (Baboulene & Sturtz, 1978).

  • Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives exhibit promising corrosion inhibition properties for carbon steel, particularly effective in acidic media (Moumeni et al., 2020).

  • Synthesis of Diethyl Arylethynylphosphonates : It is used in the bromodecarboxylation of certain acids to produce diethyl arylethynylphosphonates, useful in organic synthesis (Krawczyk & Albrecht, 2007).

  • Formation of Heterocyclic Structures : It can be transformed into seven-membered 1,4,2-oxazaphosphepane heterocycles through intramolecular esterification (Zamorano-Octaviano et al., 2006).

  • Development of Effective Drugs : Derivatives like diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate show potential as effective drugs due to their stability and reactivity (Yadav et al., 2020).

Safety And Hazards

Diethyl (3-bromopropyl)phosphonate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

1-bromo-3-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIKTSJIUKYDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300688
Record name Diethyl(3-bromopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-bromopropyl)phosphonate

CAS RN

1186-10-3
Record name Diethyl P-(3-bromopropyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 138345
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1186-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl(3-bromopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (3-Bromopropyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 605 g (3.0 mol) of 1,3-dibromopropane and 250 g (1.5 mol) of triethyl phosphite was heated at an oil bath temperature of 130° C., while stirring and passing in nitrogen, for approximately 5 hours until approximately 154 g (1.5 mol) of bromoethane distilled over into a strongly ice-cooled receiver. The reaction mixture was distilled first in a bulb tube and then fractionally.
Quantity
605 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (3-bromopropyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (3-bromopropyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl (3-bromopropyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl (3-bromopropyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl (3-bromopropyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl (3-bromopropyl)phosphonate

Citations

For This Compound
95
Citations
MSR Murty, MR Katiki, BR Rao… - Synthetic …, 2014 - Taylor & Francis
An efficient, green, and chemoselective S-alkylation of 5-aryl-1H-1,2,4-triazole-3-thiones with diethyl (3-bromopropyl)phosphonate in water, catalyzed by nano-Fe 2 O 3 under ligand- …
M SR Murty, MR Katiki, BR Rao… - Letters in Drug …, 2016 - ingentaconnect.com
A series of diethyl (3-((5-aryl-1H-1,2,4-triazol-3-yl)thio)propyl)phos-phonates (7a–t) has been synthesized in excellent yields by coupling diethyl (3-bromopropyl)phosphonate and 5-aryl-…
OA Mel'Nik, AS Shaplov, EI Lozinskaya… - Polymer Science Series …, 2010 - Springer
… O,O Diethyl 3 bromopropyl phosphonate was synthesized via Arbuzov’s reaction from triethyl phos phite and 1,3 dibromopropane, as described in [19]; its physicochemical constants …
DG Hewitt, MW Teese - Australian journal of chemistry, 1984 - CSIRO Publishing
Treatment of ethyl (3-bromopropyl)phosphonochloridate with benzylmagnesium chloride gave ethyl (benzyl)(3-bromopropyl)phosphinate. This underwent free-radical bromination to …
Number of citations: 18 www.publish.csiro.au
AH Ford-Moore, JH Williams - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… obtained some tetraethyl trimethylenediphosphonate and diethyl 3-bromopropylphosphonate, the latter as the free acid after hydrolysis. In our hands, the Arbusov rearrangement was …
Number of citations: 114 0-pubs-rsc-org.brum.beds.ac.uk
X Wu, H Ping, C Song, J Duan… - Phosphorus, Sulfur, and …, 2023 - Taylor & Francis
Fosmidomycin and its acetyl analogue FR900098 are two phosphorus-containing natural products with inhibitory activity against IspC enzyme in the 2-C-methyl-D-erythritol 4-…
G Rima, J Satgé, C Pradel, JM Grognet… - … and Reactivity in …, 1992 - Taylor & Francis
New organophosphorus compounds utilized as haptens in immunology against organophosphorus compounds, inhibitors of acetylcholinesterase, have been synthesized. These …
M Czakler, C Artner, U Schubert - European journal of …, 2014 - Wiley Online Library
New phosphonate/acetate‐substituted titanium oxo/alkoxo clusters were prepared from Ti(OiPr) 4 and bis(trimethylsilyl) phosphonates in the presence of acetic acid, which served to …
J Lewkowski, A Jóźwiak, P Tokarz… - Heteroatom …, 2015 - Wiley Online Library
… -fluorophenyl)piperazin-4-yl]-propyl phosphonate 5 was synthesized by the classical nucleophilic substitution of 1-(p-fluorophenyl)piperazines 1a to diethyl 3-bromopropyl-phosphonate …
SM Vibhute, J Engelmann, T Verbić… - Organic & …, 2013 - pubs.rsc.org
Responsive or smart contrast agents (SCAs) provide new opportunities in magnetic resonance imaging (MRI) to examine a number of physiological and pathological events. However, …
Number of citations: 26 0-pubs-rsc-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.